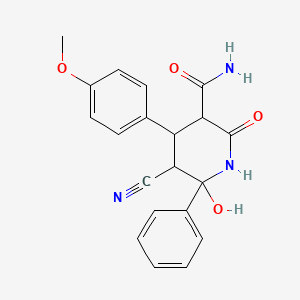![molecular formula C16H20BrNO2 B4205835 1-[3-(1-Bromonaphthalen-2-yl)oxypropylamino]propan-2-ol](/img/structure/B4205835.png)
1-[3-(1-Bromonaphthalen-2-yl)oxypropylamino]propan-2-ol
Vue d'ensemble
Description
1-[3-(1-Bromonaphthalen-2-yl)oxypropylamino]propan-2-ol is an organic compound that features a brominated naphthalene moiety linked to a propanolamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-Bromonaphthalen-2-yl)oxypropylamino]propan-2-ol typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, is brominated to form 1-bromo-2-naphthol.
Etherification: The brominated naphthol is then reacted with 3-chloropropanol in the presence of a base to form the ether linkage.
Amination: The resulting product is then subjected to amination with 2-propanolamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(1-Bromonaphthalen-2-yl)oxypropylamino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of hydroxyl or amino-substituted products.
Applications De Recherche Scientifique
1-[3-(1-Bromonaphthalen-2-yl)oxypropylamino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(1-Bromonaphthalen-2-yl)oxypropylamino]propan-2-ol involves its interaction with specific molecular targets and pathways. The brominated naphthalene moiety may interact with cellular receptors or enzymes, modulating their activity. The propanolamine structure can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-({3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine): Similar structure but with a piperazine ring.
1-({3-[(1-bromo-2-naphthyl)oxy]propyl}amino)-2-ethanol: Similar structure but with an ethanolamine moiety.
Uniqueness
1-[3-(1-Bromonaphthalen-2-yl)oxypropylamino]propan-2-ol is unique due to its specific combination of a brominated naphthalene moiety and a propanolamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-[3-(1-bromonaphthalen-2-yl)oxypropylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-12(19)11-18-9-4-10-20-15-8-7-13-5-2-3-6-14(13)16(15)17/h2-3,5-8,12,18-19H,4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAVNDZIUKMTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCOC1=C(C2=CC=CC=C2C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4205753.png)
![2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-cyclohexylbenzamide](/img/structure/B4205756.png)
![7-[(2-Phenylmethoxyphenyl)-(pyridin-3-ylamino)methyl]quinolin-8-ol](/img/structure/B4205773.png)
![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4205781.png)
![N-[({4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}amino)carbonothioyl]hexanamide](/img/structure/B4205786.png)
![N-[4-(Cyanomethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B4205787.png)
![N-(4-ethoxyphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4205794.png)
![4-methoxy-N-[[5-[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B4205806.png)
![4-(benzyloxy)-N-[(4-chloro-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4205814.png)
![methyl 2-{[ethoxy(oxo)acetyl]amino}-4-methyl-5-{[(1-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4205821.png)
![2-BENZENESULFONAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE](/img/structure/B4205841.png)
![N~1~-[4-(Acetylamino)phenyl]-4-(2-chloro-6-nitrophenoxy)benzamide](/img/structure/B4205846.png)

![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4205855.png)
